Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound belongs to the class of aryl compounds and is characterized by the presence of a pyrrole ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate typically involves the acylation of 3-amino-4-methyl-5-(1H-pyrrol-1-yl)benzoic acid with acetic anhydride, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring or the pyrrole moiety.
Scientific Research Applications
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-acetamido-4-methyl-5-(1H-pyrrol-1-yl)benzoate is unique due to its specific structural features, such as the acetamido group and the methyl substitution on the aromatic ring. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
61544-59-0 |
---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
methyl 3-acetamido-4-methyl-5-pyrrol-1-ylbenzoate |
InChI |
InChI=1S/C15H16N2O3/c1-10-13(16-11(2)18)8-12(15(19)20-3)9-14(10)17-6-4-5-7-17/h4-9H,1-3H3,(H,16,18) |
InChI Key |
UHMFMJFUFFYEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N2C=CC=C2)C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.